molecular formula C16H25NO3 B5727605 N-ethyl-2-methyl-N-(3,4,5-trimethoxybenzyl)-2-propen-1-amine

N-ethyl-2-methyl-N-(3,4,5-trimethoxybenzyl)-2-propen-1-amine

Cat. No. B5727605
M. Wt: 279.37 g/mol
InChI Key: KDVNQTQPTMIYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-methyl-N-(3,4,5-trimethoxybenzyl)-2-propen-1-amine, also known as methallylescaline, is a chemical compound that belongs to the phenylethylamine class of compounds. Methallylescaline is a psychedelic drug that has been the subject of scientific research due to its potential therapeutic effects.

Mechanism of Action

Methallylescaline acts as a partial agonist at the serotonin 2A receptor, which leads to the activation of the receptor. This activation results in changes in the activity of neurons in the brain, which can lead to altered mood, perception, and cognition.
Biochemical and Physiological Effects
Methallylescaline has been shown to produce dose-dependent effects on behavior in animal models. At low doses, N-ethyl-2-methyl-N-(3,4,5-trimethoxybenzyl)-2-propen-1-aminealine produces mild behavioral changes, such as increased locomotor activity and exploration. At higher doses, N-ethyl-2-methyl-N-(3,4,5-trimethoxybenzyl)-2-propen-1-aminealine produces more pronounced behavioral changes, such as altered perception and cognition.

Advantages and Limitations for Lab Experiments

Methallylescaline has several advantages for lab experiments. It has a high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. Methallylescaline is also relatively easy to synthesize, which makes it readily available for research. However, N-ethyl-2-methyl-N-(3,4,5-trimethoxybenzyl)-2-propen-1-aminealine has several limitations for lab experiments. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Methallylescaline also has potential health risks, which must be considered when conducting experiments.

Future Directions

There are several future directions for research on N-ethyl-2-methyl-N-(3,4,5-trimethoxybenzyl)-2-propen-1-aminealine. One area of research is the potential therapeutic effects of N-ethyl-2-methyl-N-(3,4,5-trimethoxybenzyl)-2-propen-1-aminealine for the treatment of mood disorders, such as depression and anxiety. Another area of research is the role of the serotonin 2A receptor in the brain and how N-ethyl-2-methyl-N-(3,4,5-trimethoxybenzyl)-2-propen-1-aminealine can be used as a tool to study this receptor. Finally, there is a need for further research on the safety and potential health risks of N-ethyl-2-methyl-N-(3,4,5-trimethoxybenzyl)-2-propen-1-aminealine.

Synthesis Methods

Methallylescaline can be synthesized by the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane in the presence of ammonium acetate. The resulting nitrostyrene is then reduced with sodium borohydride to yield N-ethyl-2-methyl-3,4,5-trimethoxyphenethylamine. Finally, this compound is subjected to the Wittig reaction with methyltriphenylphosphonium bromide to yield N-ethyl-2-methyl-N-(3,4,5-trimethoxybenzyl)-2-propen-1-aminealine.

Scientific Research Applications

Methallylescaline has been the subject of scientific research due to its potential therapeutic effects. Studies have shown that N-ethyl-2-methyl-N-(3,4,5-trimethoxybenzyl)-2-propen-1-aminealine has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This suggests that N-ethyl-2-methyl-N-(3,4,5-trimethoxybenzyl)-2-propen-1-aminealine may have antidepressant and anxiolytic effects.

properties

IUPAC Name

N-ethyl-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-7-17(10-12(2)3)11-13-8-14(18-4)16(20-6)15(9-13)19-5/h8-9H,2,7,10-11H2,1,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVNQTQPTMIYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=C(C(=C1)OC)OC)OC)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5423728

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